molecular formula C12H13NO B8307138 4-(2-Phenylethenyl)-3-buten-2one 2-oxime

4-(2-Phenylethenyl)-3-buten-2one 2-oxime

Cat. No.: B8307138
M. Wt: 187.24 g/mol
InChI Key: GJVIAABVIGDQLQ-UHFFFAOYSA-N
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Description

4-(2-Phenylethenyl)-3-buten-2-one 2-oxime is a ketone-oxime derivative characterized by a conjugated system involving a phenyl group and an ethenyl moiety. Its structure combines a reactive α,β-unsaturated ketone core with an oxime functional group (–NOH), which confers unique chemical and biological properties. For instance, oxime derivatives are often explored for their bioactivity, such as enzyme inhibition or insecticidal properties .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(6-phenylhexa-3,5-dien-2-ylidene)hydroxylamine

InChI

InChI=1S/C12H13NO/c1-11(13-14)7-5-6-10-12-8-3-2-4-9-12/h2-10,14H,1H3

InChI Key

GJVIAABVIGDQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C=CC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s closest analogs differ in substituents and core frameworks:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
4-(2-Phenylethenyl)-3-buten-2-one 2-oxime α,β-unsaturated ketone + oxime 2-Phenylethenyl, oxime (–NOH) Hypothesized enzyme inhibition
4-Methoxy-3-buten-2-one α,β-unsaturated ketone Methoxy (–OCH₃) Research applications (no specifics)
3-Buten-2-one, 4-(2-furyl)- α,β-unsaturated ketone Furyl group Not explicitly stated
2,3-Butanedione 2-oxime Diketone + oxime Oxime at C2 Chemical synthesis intermediate
(E)-1,3-Dihydroxy-2-(Isopropyl)-5(2-Phenylethenyl) Benzene Benzene + phenylethenyl Hydroxyl, isopropyl, phenylethenyl Insecticidal (JHEH inhibition)

Key Observations :

  • Oxime vs. This may improve interactions with biological targets, such as enzymes .
  • Conjugation Effects : The phenylethenyl group in the target compound and its analog (E)-1,3-dihydroxy-2-(isopropyl)-5(2-phenylethenyl) benzene both feature extended π-systems, which are critical for UV absorption and binding to hydrophobic enzyme pockets .
Physicochemical Properties
  • Reactivity : The α,β-unsaturated ketone core is prone to Michael addition reactions, while the oxime group can undergo condensation or redox reactions. This contrasts with simpler ketones like 4-methoxy-3-buten-2-one, which lack such versatility .
  • Stability : Oximes generally exhibit greater stability under physiological conditions compared to hydroxylamines or imines, making the target compound a more viable candidate for drug development .

Q & A

Q. Key Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for Heck couplings.
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) require precise ligand ratios (e.g., PPh₃) to minimize side products.
  • Temperature : Oxime formation is exothermic; maintain 60–80°C to avoid decomposition.

Basic: How is the structure of 4-(2-Phenylethenyl)-3-buten-2-one 2-oxime validated spectroscopically?

Answer:
Structural confirmation relies on multi-technique analysis:

  • ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet at δ 10–12 ppm. The conjugated ethenyl group shows doublets (J = 15–16 Hz) at δ 6.5–7.5 ppm, consistent with trans-configuration .
  • IR Spectroscopy : A strong C=N stretch near 1640 cm⁻¹ and O–H stretch at 3200–3400 cm⁻¹ confirm oxime formation.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₁H₁₁NO₂: 189.08 g/mol).

Validation : Cross-reference data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Intermediate: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Use X-ray diffraction (XRD) to identify polymorphs .
  • Purity Issues : Trace solvents (e.g., THF) lower observed melting points. Validate purity via HPLC (≥95% area) and elemental analysis.
  • Isomerism : Cis/trans ethenyl configurations yield distinct NMR patterns. Use NOESY to confirm stereochemistry .

Q. Methodological Fixes :

  • Standardize recrystallization solvents (e.g., EtOAc/hexane).
  • Replicate literature conditions (e.g., drying agents, inert atmosphere).

Intermediate: What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% to lower costs without compromising efficiency .
  • Microwave Assistance : Accelerate reaction times (e.g., 30 mins vs. 12 hrs) for oxime formation, improving throughput.
  • Workflow Design : Use flow chemistry for continuous processing of sensitive intermediates.

Case Study : A 20% yield increase was achieved by replacing batch reactors with microfluidic systems for Heck couplings .

Advanced: How can computational models predict the bioactivity or reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess redox potential and nucleophilic sites. The HOMO-LUMO gap (ΔE ≈ 4–5 eV) correlates with stability .
  • Molecular Docking : Simulate interactions with COX-2 (PDB ID: 5KIR) to predict anti-inflammatory activity. Align with studies on structurally similar quinazolinones .
  • ADMET Predictions : Use QSAR models to estimate solubility (LogP ≈ 2.5) and cytochrome P450 interactions.

Validation : Compare computational results with in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Advanced: What methodologies evaluate the compound’s potential as a COX-2 inhibitor?

Answer:

  • In Vitro Assays :
    • COX-2 Inhibition Screening : Use a fluorometric kit to measure prostaglandin E₂ (PGE₂) suppression at 20 μM concentration .
    • Selectivity Ratio : Compare COX-2/COX-1 inhibition (target ratio >10).
  • In Vivo Models :
    • Carrageenan-Induced Paw Edema (Rat) : Administer 10 mg/kg orally; measure edema reduction over 6 hrs.
    • Histopathology : Assess gastric mucosa for ulceration (common NSAID side effect).

Data Interpretation : Correlate activity with electron-withdrawing groups (e.g., sulfonamide derivatives in ).

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to dissolve hydrophobic oximes.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability.
  • pH Adjustment : Oximes are more soluble in alkaline buffers (pH 8–9); prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 .

Validation : Measure solubility via UV-Vis spectroscopy (λmax ≈ 270 nm) and confirm stability over 24 hrs.

Safety: What are the critical safety protocols for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) :
    • Gloves: Nitrile gloves (EN 374 class ≥3; breakthrough time >60 mins) .
    • Eye Protection: Chemical goggles with indirect ventilation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl).
  • Spill Management : Neutralize oxime residues with 10% NaHCO₃ before disposal .

Risk Mitigation : Avoid skin contact to prevent sensitization; implement a written lens policy for lab personnel .

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